molecular formula C7H12O2 B033459 Ethyl tiglate CAS No. 5837-78-5

Ethyl tiglate

Cat. No. B033459
CAS RN: 5837-78-5
M. Wt: 128.17 g/mol
InChI Key: OAPHLAAOJMTMLY-GQCTYLIASA-N
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Description

Ethyl tiglate, also known as Ethyl trans-2-methyl-2-butenoate, is a compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 . It is an α,β-unsaturated ester that is naturally found in apples . It can also act as a male-specific pheromone in some Drosophila species, attracting both males and females .


Synthesis Analysis

Ethyl tiglate can be synthesized by the esterification of tiglic acid . A practical laboratory synthesis of tigilanol tiglate, a related compound, has been reported to proceed in 12 steps .


Molecular Structure Analysis

The IUPAC Standard InChI for Ethyl tiglate is InChI=1S/C7H12O2/c1-4-6 (3)7 (8)9-5-2/h4H,5H2,1-3H3/b6-4+ . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Ethyl tiglate is a liquid at room temperature . It has a fruity, caramel odor . Its melting point is estimated to be -62.68°C, and it has a boiling point range of 154-156°C at 1013 hPa . The density of Ethyl tiglate is 0.923 g/mL at 25°C .

Scientific Research Applications

Tropospheric Chemistry

Ethyl tiglate (ET) has been investigated for its reactions with Cl atoms in the troposphere. Studies using the relative rate method and Canonical Variational Transition State Theory coupled with Small Curvature Tunneling (CVT/SCT) suggest a comprehensive understanding of the rate coefficients, thermochemistry, and degradation mechanism of ET in the atmosphere. This knowledge is essential for assessing ET's environmental impact and its role in atmospheric chemistry (Ramya & Rajakumar, 2020).

Metabolism in Fruits

Ethyl tiglate has been identified as a natural constituent in apples and is involved in the formation of aroma compounds. Investigations have revealed that ethyl tiglate can be a precursor for (R)-ethyl 2-methylbutanoate, contributing to the aroma profile of apples. The research highlights the significance of ethyl tiglate in fruit metabolism and its potential applications in enhancing the flavor of apple products (Hauck, Weckerle, & Schwab, 2000).

Polymerization and Material Science

Ethyl tiglate derivatives have been used in the field of material science, particularly in the creation of well-defined polymers. Tiglic acid esters, including ethyl tiglate, have been incorporated into polymers for their desirable olfactory properties. This research opens up possibilities for using ethyl tiglate in the development of new materials with specific characteristics (Kassi & Patrickios, 2010).

Biochemistry and Yeast Metabolism

The yeast Saprochaete suaveolens has been studied for its ability to produce ethyl tiglate among other flavoring molecules. This research has provided insights into the biochemical pathways involved in the production of ethyl tiglate, highlighting the role of isoleucine catabolism and the β-oxidation pathway. Understanding these pathways is crucial for biotechnological applications, such as the production of natural flavor compounds (Grondin et al., 2015).

Safety And Hazards

Ethyl tiglate is classified as a Category 3 flammable liquid according to the GHS Classification . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge . In case of skin contact, it is recommended to remove all contaminated clothing and rinse the skin with water .

properties

IUPAC Name

ethyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPHLAAOJMTMLY-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047688
Record name Ethyl tiglate
Source EPA DSSTox
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Warm-ethereal fruity aroma
Record name (E)-Ethyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

154.00 to 156.00 °C. @ 760.00 mm Hg
Record name Ethyl tiglate
Source Human Metabolome Database (HMDB)
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Solubility

slightly, Insoluble in water; soluble in oils, Soluble (in ethanol)
Record name Ethyl tiglate
Source Human Metabolome Database (HMDB)
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Record name (E)-Ethyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.907-0.916
Record name (E)-Ethyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl tiglate

CAS RN

5837-78-5, 55514-48-2
Record name Ethyl tiglate
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Record name Ethyl tiglate
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Record name Ethyl tiglate
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Record name 2-Butenoic acid, 2-methyl-, ethyl ester, (2E)-
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Record name Ethyl tiglate
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Record name Ethyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
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Record name Ethyl 2-methyl-2-butenoate
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Record name ETHYL TIGLATE
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Record name Ethyl tiglate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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